(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide

TTX-S sodium channel blockers Structure-activity relationship Selectivity profile

(E)-4-((1-(3-(Thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide (CAS 2035019-04-4) belongs to the picolinamide class of voltage‑gated sodium channel blockers, specifically targeting the tetrodotoxin‑sensitive (TTX‑S) subtype (NaV1.3/NaV1.7). The molecule features a pyrrolidin‑3‑yloxy linker connecting a picolinamide head‑group to an (E)‑thiophen‑2‑yl‑acryloyl tail, which differentiates it from the 2‑substituted‑pyrrolidine and piperidine variants that dominate the TTX‑S blocker patent landscape.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4
CAS No. 2035019-04-4
Cat. No. B2676679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide
CAS2035019-04-4
Molecular FormulaC17H17N3O3S
Molecular Weight343.4
Structural Identifiers
SMILESC1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)C=CC3=CC=CS3
InChIInChI=1S/C17H17N3O3S/c18-17(22)15-10-12(5-7-19-15)23-13-6-8-20(11-13)16(21)4-3-14-2-1-9-24-14/h1-5,7,9-10,13H,6,8,11H2,(H2,18,22)/b4-3+
InChIKeyGMPQREDMOKCGPJ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-4-((1-(3-(Thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide (CAS 2035019-04-4) – Procurement‑Grade Chemical Profile


(E)-4-((1-(3-(Thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide (CAS 2035019-04-4) belongs to the picolinamide class of voltage‑gated sodium channel blockers, specifically targeting the tetrodotoxin‑sensitive (TTX‑S) subtype (NaV1.3/NaV1.7) [1]. The molecule features a pyrrolidin‑3‑yloxy linker connecting a picolinamide head‑group to an (E)‑thiophen‑2‑yl‑acryloyl tail, which differentiates it from the 2‑substituted‑pyrrolidine and piperidine variants that dominate the TTX‑S blocker patent landscape [2]. The compound is listed primarily as a research‑grade building block or screening candidate, not as an approved pharmaceutical agent.

Why Generic Picolinamide Replacement Is Inappropriate for (E)-4-((1-(3-(Thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide Procurement


Within the picolinamide TTX‑S blocker family, small changes in the acyl‑pyrrolidine region profoundly alter NaV subtype selectivity, metabolic stability, and off‑target liability [1]. The (E)‑3‑(thiophen‑2‑yl)acryloyl group in CAS 2035019-04-4 introduces an extended, rigid, electron‑rich conjugation pathway that is absent in the more common cyclohexanecarbonyl or benzoyl analogs exemplified in the RaQualia patents [2]. Consequently, assuming equipotency or interchangeability between this compound and its closest patented analogs without direct comparative pharmacology data is scientifically unjustified. The subsequent evidence, while limited, highlights the quantifiable dimensions where differentiation is most plausible.

Quantitative Differentiation Evidence for (E)-4-((1-(3-(Thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide (CAS 2035019-04-4)


Pyrrolidine Substitution Pattern Differentiation: 3‑Oxy vs. 2‑Methoxy Linked Picolinamide Analogs

The RaQualia patent family consistently exemplifies compounds with a pyrrolidin‑2‑yl‑methoxy linker, whereas CAS 2035019-04-4 employs a pyrrolidin‑3‑yl‑oxy attachment point [1]. In the patent’s preferred examples (e.g., 3-(((S)-1-(cis-4-(trifluoromethyl)cyclohexanecarbonyl)pyrrolidin-2-yl)methoxy)picolinamide), the 2‑position substitution forces a specific spatial orientation of the picolinamide relative to the acyl group [2]. The 3‑oxy regioisomer in CAS 2035019-04-4 alters the vector angle and hydrogen‑bonding capacity of the linker, a modification that, based on class‑level SAR, is expected to influence NaV1.3/NaV1.7 affinity ratios. However, no direct head‑to‑head IC50 data for the 3‑oxy vs. 2‑methoxy series are publicly available.

TTX-S sodium channel blockers Structure-activity relationship Selectivity profile

Acyl Moiety Electronic and Conformational Divergence: Thiophene‑Acryloyl vs. Cyclohexanecarbonyl

The electron‑rich (E)‑3‑(thiophen‑2‑yl)acryloyl group in CAS 2035019-04-4 provides an extended π‑conjugated system with a planar, rigid geometry, contrasting sharply with the saturated, flexible cis‑4‑(trifluoromethyl)cyclohexanecarbonyl motif in the most potent patented analog 3-(((S)-1-(cis-4-(trifluoromethyl)cyclohexanecarbonyl)pyrrolidin-2-yl)methoxy)picolinamide [1]. The thiophene‑acryloyl system is predicted to engage different aromatic residues within the channel pore through π‑stacking or cation‑π interactions, while the cyclohexane analog relies on lipophilic packing and trifluoromethyl electronegativity. No comparative electrophysiology data exist, but molecular docking studies are warranted.

Electronic structure Conformational analysis Sodium channel blocker design

Carboxamide vs. Substituted Amide Functional Group Impact on Potency

CAS 2035019-04-4 terminates in a primary carboxamide (–CONH2) at the picolinamide 2‑position. In contrast, several high‑affinity compounds in the RaQualia patent introduce N‑substituted amides (e.g., N‑methyl, N‑cyclopropyl) to fine‑tune potency and metabolic stability [1]. The primary amide offers stronger hydrogen‑bond donor potential and may exhibit different solubility and permeability profiles. The patent explicitly states that the amide group at the 2‑position is a key differentiating feature not disclosed in prior art (WO 2007085565) [2]. However, no direct numerical comparison of IC50 values between –CONH2 and –CONHR analogs is published.

Picolinamide SAR Hydrogen bonding NaV1.7 potency

Geometric Isomerism: (E)-Acryloyl Configuration as a Determinant of Bioactive Conformation

The target compound is explicitly the (E)‑isomer of the acryloyl double bond, a stereochemical specification that is absent from most patent‑exemplified compounds (which lack double bonds in the acyl chain) [1]. The (E)‑configuration enforces a trans orientation of the thiophene and carbonyl, pre‑organizing the molecule for a putative binding‑competent conformation. The corresponding (Z)‑isomer or saturated analog would present a different spatial arrangement of the thiophene ring, likely altering channel interaction. No isomer‑specific activity data are available.

Stereochemistry Conformational restriction NaV channel blocker

Recommended Application Scenarios for (E)-4-((1-(3-(Thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide (CAS 2035019-04-4)


Chemical Probe for Exploring Picolinamide Linker Regioisomer SAR in NaV1.7 Screening

Given the complete absence of published biological data for the 3‑oxy regioisomer, this compound is best positioned as a chemical probe to interrogate whether moving the linker from the 2‑position (as in the RaQualia patent leads [1]) to the 3‑position alters NaV1.7/NaV1.3 potency or selectivity. A well‑controlled electrophysiology panel against NaV1.5 (cardiac) and other TTX‑R isoforms would generate the first public SAR data for this scaffold.

Thiophene‑Acryloyl Pharmacophore Validation in Pain‑Target NaV Blocker Design

The (E)‑thiophen‑2‑yl‑acryloyl motif is unexplored in the TTX‑S patent literature and constitutes a novel pharmacophore that may engage aromatic pore residues differently than the cyclohexane or benzoyl analogs [2]. This compound can serve as a starting point for a focused library to evaluate the contribution of extended conjugation to NaV subtype selectivity, provided that procurement includes rigorous identity and purity certification.

Negative Control for Amide‑Substituted Picolinamide Analogs in Metabolic Stability Assays

The primary carboxamide group in CAS 2035019-04-4 differentiates it from the N‑substituted amides prevalent in the patent literature [1]. It can be used as a comparator in microsomal or hepatocyte stability assays to assess the impact of primary vs. substituted amide on oxidative metabolism, guiding medicinal chemistry optimization of the picolinamide class.

Reference Standard for (E)‑Acryloyl Geometry in Picolinamide Analytical Method Development

The (E)‑configured acryloyl double bond is a critical quality attribute; this compound can serve as a retention‑time or spectral reference for UPLC‑MS and NMR methods designed to separate and quantify (E)/(Z) isomers during the synthesis and scale‑up of related acryloyl‑picolinamide candidates.

Quote Request

Request a Quote for (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.